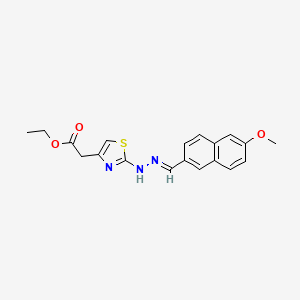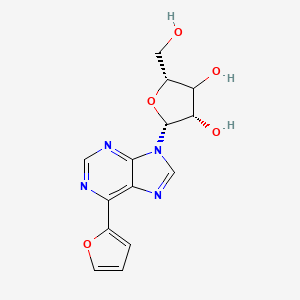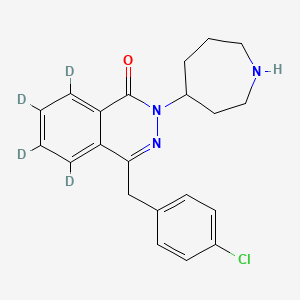
N-Desmethyl Azelastine-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethyl Azelastine-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Desmethyl Azelastine molecule . The synthetic route involves the deuteration of specific hydrogen atoms in the parent compound, N-Desmethyl Azelastine . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The production is carried out in specialized facilities equipped to handle stable isotope-labeled compounds .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Azelastine-d4-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully hydrogenated derivatives .
Scientific Research Applications
N-Desmethyl Azelastine-d4-1 has a wide range of scientific research applications, including:
Mechanism of Action
N-Desmethyl Azelastine-d4-1 exerts its effects by acting as a histamine H1-receptor antagonist . It binds to the histamine H1-receptors, preventing histamine from exerting its effects, which include vasodilation, increased vascular permeability, and smooth muscle contraction . This mechanism is similar to that of its parent compound, Azelastine .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Azelastine: The non-deuterated analogue of N-Desmethyl Azelastine-d4-1.
Azelastine: The parent compound from which N-Desmethyl Azelastine is derived.
Other Deuterated Analogues: Compounds such as deuterated antihistamines and other deuterium-labeled drugs.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies . The incorporation of deuterium atoms can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C21H22ClN3O |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]-5,6,7,8-tetradeuteriophthalazin-1-one |
InChI |
InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2/i1D,2D,5D,6D |
InChI Key |
WRYCMIFVXDQIKN-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN(C2=O)C3CCCNCC3)CC4=CC=C(C=C4)Cl)[2H])[2H] |
Canonical SMILES |
C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




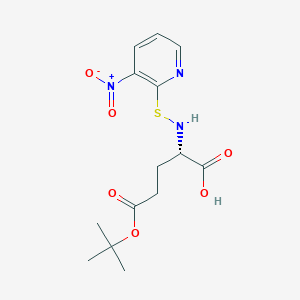
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
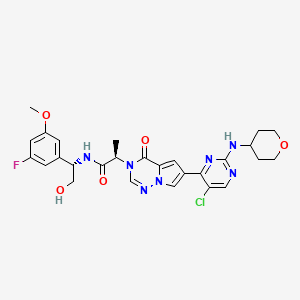
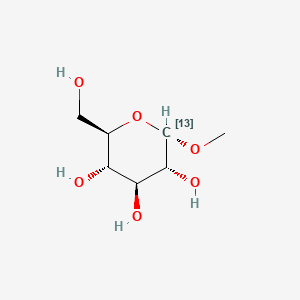
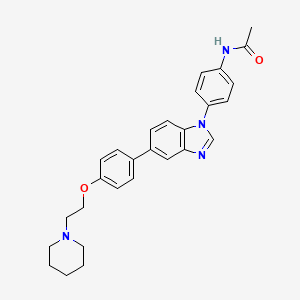
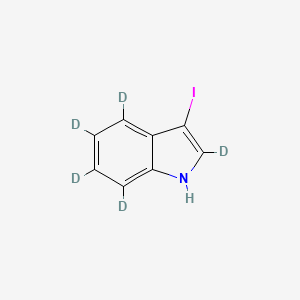
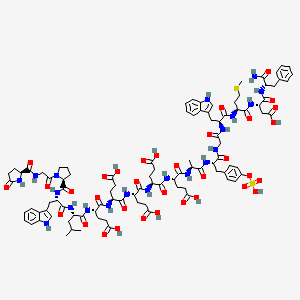


![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
